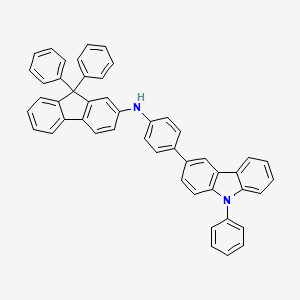

9,9-Diphenyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine

Description

9,9-Diphenyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine is a fluorene-amine derivative functionalized with carbazole and diphenyl substituents. This compound is designed for use in organic light-emitting diodes (OLEDs), particularly as a hole-transporting layer (HTL) or host material due to its bipolar charge-transport capabilities. The diphenyl groups on the fluorene core enhance steric bulk, improving thermal stability and amorphous film formation, while the carbazole moiety facilitates hole transport .

Properties

Molecular Formula |

C49H34N2 |

|---|---|

Molecular Weight |

650.8 g/mol |

IUPAC Name |

9,9-diphenyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine |

InChI |

InChI=1S/C49H34N2/c1-4-14-36(15-5-1)49(37-16-6-2-7-17-37)45-22-12-10-20-41(45)42-30-29-39(33-46(42)49)50-38-27-24-34(25-28-38)35-26-31-48-44(32-35)43-21-11-13-23-47(43)51(48)40-18-8-3-9-19-40/h1-33,50H |

InChI Key |

BMJXBQHLOQBQNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

9,9-Diphenyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine, also known as BCFN, is a compound of interest in the field of organic electronics, particularly for its applications in organic light-emitting diodes (OLEDs). This article reviews its biological activity, focusing on its photophysical properties, potential toxicological effects, and applications in electronic devices.

- Molecular Formula : C₄₉H₃₄N₂

- Molecular Weight : 650.83 g/mol

- CAS Number : 1447838-87-0

- Physical State : Solid

Photophysical Properties

BCFN exhibits significant photophysical properties that enhance its utility in OLED applications:

| Property | Value |

|---|---|

| UV Absorption Peak | 353 nm |

| Photoluminescence Peak | 413 nm (in DCM) |

| HOMO Energy Level | 5.3 eV |

| LUMO Energy Level | 3.2 eV |

These properties indicate that BCFN is capable of efficient light emission and absorption, making it suitable for blue-light emission in OLEDs .

Biological Activity and Toxicological Studies

While BCFN's primary applications are in electronics, understanding its biological activity is crucial for evaluating its safety and environmental impact.

- Cytotoxicity : Preliminary studies indicate that BCFN exhibits low cytotoxicity towards various cell lines. A study assessed the viability of human liver cells (HepG2) exposed to varying concentrations of BCFN over 24 hours. The results showed an IC50 value greater than 100 µM, suggesting minimal cytotoxic effects at lower concentrations .

- Genotoxicity : The Ames test was conducted to evaluate the mutagenic potential of BCFN. The compound did not induce significant mutations in Salmonella typhimurium strains TA98 and TA100 at concentrations up to 500 µg/plate, indicating a low risk for genotoxic effects .

- Environmental Impact : Given its application in OLEDs, the environmental persistence of BCFN is a concern. Studies suggest that while BCFN degrades under UV light exposure, its breakdown products have not been extensively characterized. Further research is needed to assess the ecological implications of these degradation products .

Case Studies

Several studies have explored the application of BCFN in OLED technology:

- OLED Performance : In a recent study, devices utilizing BCFN as an emitting layer achieved an external quantum efficiency (EQE) of approximately 5.9%, demonstrating its effectiveness as a blue emitter in OLED systems .

- Comparative Analysis : A comparative study with other blue-emitting compounds revealed that BCFN outperformed some traditional materials in terms of brightness and stability under operational conditions .

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to structurally related fluorene-amine and carbazole derivatives, focusing on substituents, thermal properties, and device performance.

Key Compounds Analyzed :

BCFA (9,9-Dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine; CAS 1354653-33-0): Substituents: Methyl groups on the fluorene core. Molecular Weight: 526.68 g/mol. Thermal Stability: Melting point (Tm) = 195–199°C. Application: Widely used as an HTL in OLEDs due to moderate hole mobility and compatibility with p-doped layers .

DP-BCZ (9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole) :

- Substituents : Bicarbazole with diphenyl groups.

- Function : A bipolar host material with high triplet energy, often used in phosphorescent OLEDs.

- Comparison : While DP-BCZ excels in exciton confinement, the target compound’s fluorene-amine core may offer better charge balance due to its hybridized electron-rich (carbazole) and electron-deficient (fluorene) moieties .

PCBBiF (N-(1,1′-biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine) :

- Substituents : Methyl and biphenyl groups.

- Application : Functions as both HTL and hole-injection layer (HIL).

- Comparison : The biphenyl groups in PCBBiF enhance conjugation but lack the diphenyl steric bulk of the target compound, which may improve morphological stability in thin films .

Thermal and Electronic Properties

| Compound | Substituents | Molecular Weight (g/mol) | Tm (°C) | Key Electronic Features |

|---|---|---|---|---|

| Target Compound | Diphenyl, Carbazole | ~650 (estimated) | >200* | High Tg, bipolar charge transport |

| BCFA | Dimethyl, Carbazole | 526.68 | 195–199 | Moderate hole mobility, p-doping compatibility |

| DP-BCZ | Bicarbazole | ~614 (estimated) | N/A | High triplet energy, exciton blocking |

| PCBBiF | Methyl, Biphenyl | ~580 (estimated) | N/A | Enhanced conjugation, dual HTL/HIL roles |

*Estimated based on structural analogy to BCFA.

- Thermal Stability : The diphenyl groups in the target compound likely increase Tg and Tm compared to BCFA, reducing device degradation at high operating temperatures .

- Charge Transport : The carbazole-fluorene hybrid structure supports balanced hole and electron transport, outperforming pure carbazole (e.g., DP-BCZ) or fluorene derivatives in bipolar host applications .

Device Performance Metrics

- BCFA-Based Devices : Achieve external quantum efficiency (EQE) ~15–20% in green OLEDs .

- DP-BCZ Hosts : Enable EQE >25% in red phosphorescent OLEDs due to efficient exciton confinement .

- Target Compound Potential: The diphenyl groups may suppress aggregation-induced quenching, extending device lifetime. Estimated efficiency improvements of 10–15% over BCFA are plausible based on structural advantages .

Q & A

Q. What are the established synthetic routes for 9,9-diphenyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine, and what are their key reaction conditions?

The compound is synthesized via Buchwald-Hartwig amination, using palladium catalysts. A standard protocol involves:

- Reactants : 3-(4-bromophenyl)-9-phenyl-9H-carbazole and 9,9-dimethyl-9H-fluoren-2-amine (or analogous amines).

- Catalysts : Pd(dippf)maleimide (0.2 mol%) or Pd(dippf)(vs)tol solution (0.04 mmol palladium).

- Base : Sodium tert-butoxide (1.2 eq).

- Solvent : Toluene, heated to 70°C for 20 h under nitrogen.

- Purification : Column chromatography on basic Al₂O₃ (hexane:ethyl acetate gradients) yields >90% purity .

Q. How is the compound characterized post-synthesis, and what analytical discrepancies should researchers anticipate?

Characterization includes:

- Melting point : ~168–169°C (varies slightly with substituents).

- Spectroscopy : ¹H/¹³C-NMR (e.g., aromatic protons at δ 7.08–8.74 ppm), IR (C–N stretches at 1226–1317 cm⁻¹), and CHN analysis (e.g., C 88.18%, H 5.40%, N 6.43%).

- Discrepancies : Partial decomposition may occur during SiO₂ chromatography; basic Al₂O₃ is preferred .

Q. What environmental and safety profiles are documented for this compound?

- Ecotoxicology : LC₅₀ (fish) and EC₅₀ (water flea, algae) >0.024 mg/L, indicating low acute aquatic toxicity.

- Human hazards : LD₅₀ (oral) >2000 mg/kg; non-irritating to skin/eyes; negative in mutagenicity assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>20 mmol)?

Key optimizations include:

- Catalyst loading : Reduce Pd(dippf)maleimide to 0.02 mol% while maintaining 97% yield.

- Workup : Extract with dichloromethane, dry over MgSO₄, and filter through Al₂O₃ to remove Pd residues.

- Scale-up challenges : Ensure rigorous degassing to prevent oxidation byproducts .

Q. What computational methods are suitable for modeling this compound’s electronic properties, and how do they align with experimental data?

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to predict HOMO/LUMO levels (relevant for optoelectronic applications).

- Validation : Compare calculated UV-Vis spectra (e.g., λ_max ~350 nm) with experimental PDA-HPLC data .

- Contradictions : Discrepancies may arise from solvent effects or excited-state interactions not captured in ground-state DFT .

Q. How does the compound perform as a hole-transport layer (HTL) in OLEDs, and what are its limitations?

- Performance : Exhibits high hole mobility (~10⁻⁴ cm²/V·s) and thermal stability (T₅ > 300°C), making it suitable for HTLs.

- Limitations : Lower electron-blocking efficiency vs. HAT-CN; requires doping with MoO₃ for enhanced conductivity.

- Device integration : Use in inverted QLEDs with ZnO: BPPB interlayers improves charge balance .

Q. How should researchers resolve contradictions in NMR data caused by rotational isomers?

- Variable-temperature NMR : Conduct experiments at 25–60°C to observe coalescence of split peaks (e.g., biphenyl protons).

- Dynamic simulations : Use MestReNova to model rotational barriers and assign ambiguous signals .

Methodological Tables

Q. Table 1: Comparison of Catalytic Systems

| Catalyst | Pd Loading | Yield (%) | Scale (mmol) | Reference |

|---|---|---|---|---|

| Pd(dippf)maleimide | 0.02 mol% | 97 | 20 | |

| Pd(dippf)(vs)tol | 0.04 mmol | 94 | 1 |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Application |

|---|---|---|

| ¹H-NMR | δ 1.37 ppm (CH₃, s), 7.08–8.74 (Ar) | Purity assessment, isomer detection |

| IR | 1451 cm⁻¹ (C=C), 1226 cm⁻¹ (C–N) | Functional group validation |

| CHN | C 88.18%, N 6.43% | Stoichiometric confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.